Cas no 36063-25-9 (2-Methyl-4-methylsulfanylquinoline)
2-Methyl-4-methylsulfanylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(methylthio)quinoline
- 2-methyl-4-methylsulfanylquinoline
- 4-methylmercaptoquinaldine
- Maybridge1_002039
- HMS547E15
- Quinoline, 2-methyl-4-(methylthio)-
- CCG-44941
- SR-01000634740-1
- G68156
- MFCD00829026
- 36063-25-9
- CHEBI:194946
- 2-methyl-4-methylsulanylquinoline
- 2-Methyl-4-methylsulfanylquinoline
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- Inchi: 1S/C11H11NS/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
- InChI Key: NVZABOHNOFBOGB-UHFFFAOYSA-N
- SMILES: S(C)C1C=C(C)N=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 189.06122053g/mol
- Monoisotopic Mass: 189.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 38.2
2-Methyl-4-methylsulfanylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB600817-250mg |
2-Methyl-4-(methylthio)quinoline; . |
36063-25-9 | 250mg |
€608.00 | 2025-04-19 | ||
| A2B Chem LLC | AW52973-50mg |
2-methyl-4-(methylthio)quinoline |
36063-25-9 | 98% | 50mg |
$106.00 | 2024-04-20 | |
| A2B Chem LLC | AW52973-100mg |
2-methyl-4-(methylthio)quinoline |
36063-25-9 | 98% | 100mg |
$171.00 | 2024-04-20 | |
| A2B Chem LLC | AW52973-250mg |
2-methyl-4-(methylthio)quinoline |
36063-25-9 | 98% | 250mg |
$292.00 | 2024-04-20 | |
| A2B Chem LLC | AW52973-1g |
2-methyl-4-(methylthio)quinoline |
36063-25-9 | 98% | 1g |
$781.00 | 2024-04-20 |
2-Methyl-4-methylsulfanylquinoline Suppliers
2-Methyl-4-methylsulfanylquinoline Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-Methyl-4-methylsulfanylquinoline
Comprehensive Overview of 2-Methyl-4-methylsulfanylquinoline (CAS No. 36063-25-9)
2-Methyl-4-methylsulfanylquinoline (CAS No. 36063-25-9) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique methylsulfanyl and methyl substituents, exhibits versatile chemical properties, making it a valuable intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "2-Methyl-4-methylsulfanylquinoline synthesis", "CAS 36063-25-9 applications", and "quinoline derivatives in drug discovery", reflecting its relevance in modern scientific inquiries.
The structural framework of 2-Methyl-4-methylsulfanylquinoline includes a quinoline core, a bicyclic system combining benzene and pyridine rings, which is known for its bioactivity. The addition of a methylsulfanyl group at the 4-position and a methyl group at the 2-position enhances its potential for molecular interactions, such as hydrogen bonding and hydrophobic effects. These features are critical in designing compounds for targeted therapies and catalytic processes, aligning with current trends in precision medicine and green chemistry.
In recent years, the demand for functionalized quinolines has surged due to their applications in antimicrobial agents, anticancer research, and material science. For instance, searches like "quinoline-based antimicrobials" and "CAS 36063-25-9 in catalysis" highlight its interdisciplinary utility. The compound's electron-rich sulfur moiety also makes it a candidate for ligand design in metal-organic frameworks (MOFs), a hot topic in sustainable energy storage and carbon capture technologies.
From a synthetic perspective, 2-Methyl-4-methylsulfanylquinoline can be prepared via cyclization reactions or functional group transformations of precursor molecules. Optimized protocols often involve palladium-catalyzed cross-coupling or microwave-assisted synthesis, addressing the growing interest in efficient synthetic routes and reduced reaction times. These methods resonate with the broader shift toward automated high-throughput screening and AI-driven retrosynthesis in chemical research.
Quality control and analytical characterization of CAS No. 36063-25-9 are equally critical. Techniques like HPLC, NMR spectroscopy, and mass spectrometry ensure purity and structural integrity, addressing common queries such as "how to analyze 2-Methyl-4-methylsulfanylquinoline". The compound's stability under various conditions is also a frequent subject of study, particularly for industrial-scale production and long-term storage considerations.
In summary, 2-Methyl-4-methylsulfanylquinoline (CAS No. 36063-25-9) represents a multifaceted tool in contemporary chemistry. Its applications span drug development, catalysis, and advanced materials, reflecting the compound's adaptability to evolving scientific challenges. As research continues to explore its potential, this quinoline derivative remains a focal point for innovation across multiple disciplines.
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